molecular formula C8H10O3 B1229309 1-(4-Hydroxyphenyl)ethane-1,2-diol CAS No. 2380-75-8

1-(4-Hydroxyphenyl)ethane-1,2-diol

Cat. No.: B1229309
CAS No.: 2380-75-8
M. Wt: 154.16 g/mol
InChI Key: VYRWCSXMABWFDW-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol, characterized by the presence of a hydroxyl group attached to the benzene ring and an ethane-1,2-diol moiety

Biochemical Analysis

Biochemical Properties

1-(4-Hydroxyphenyl)ethane-1,2-diol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a derivative of ferulic acid, which is known for its anticoagulant properties . The compound interacts with enzymes involved in the metabolic pathways of phenolic compounds, influencing their activity and stability. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can prolong thrombin time, indicating its potential impact on blood coagulation processes . Additionally, it may affect other cellular functions, such as antioxidant activity and anti-inflammatory responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity. For example, it has been shown to inhibit platelet aggregation, which is a critical step in blood clot formation . These interactions at the molecular level are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticoagulant activity. At higher doses, it may cause toxic or adverse effects. For instance, high doses of the compound have been associated with prolonged thrombin time, which could lead to excessive bleeding . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to phenolic compounds. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity . Understanding these pathways is essential for elucidating the compound’s role in metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different tissues . Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s biochemical effects and interactions with other biomolecules . Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxyphenyl)ethane-1,2-diol can be synthesized through several methods:

    Hydroxylation of 4-hydroxyphenylacetaldehyde: This method involves the hydroxylation of 4-hydroxyphenylacetaldehyde using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C.

    Reduction of 4-hydroxyphenylglyoxal: Another method involves the reduction of 4-hydroxyphenylglyoxal using sodium borohydride in an alcoholic solvent. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound typically involves the hydroxylation of 4-hydroxyphenylacetaldehyde due to its efficiency and cost-effectiveness. The process is optimized to maximize yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-hydroxyphenylglyoxal using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield 4-hydroxyphenylethanol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in an ether solvent at low temperatures.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products

    Oxidation: 4-Hydroxyphenylglyoxal

    Reduction: 4-Hydroxyphenylethanol

    Substitution: Halogenated derivatives such as 4-chlorophenylethane-1,2-diol

Scientific Research Applications

1-(4-Hydroxyphenyl)ethane-1,2-diol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential antioxidant properties, which may have implications in preventing oxidative stress-related diseases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant and anti-inflammatory properties.

    Industry: It is used in the production of polymers and resins, where its hydroxyl groups can participate in polymerization reactions.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)ethane-1,2-diol can be compared with similar compounds such as:

    4-Hydroxyphenylethanol: This compound lacks the additional hydroxyl group on the ethane moiety, making it less reactive in certain chemical reactions.

    4-Hydroxyphenylglyoxal: This compound has a carbonyl group instead of the ethane-1,2-diol moiety, leading to different reactivity and applications.

    4-Hydroxyphenylacetic acid: This compound has a carboxyl group instead of the ethane-1,2-diol moiety, which affects its acidity and reactivity.

The uniqueness of this compound lies in its combination of hydroxyl groups and the ethane-1,2-diol moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxyphenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8-11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRWCSXMABWFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946602
Record name 1-(4-Hydroxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-75-8
Record name 4-Hydroxyphenethylene glycol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Hydroxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Are there any structural analogs of 1-(4-Hydroxyphenyl)ethane-1,2-diol found in nature with known biological activities?

A2: Yes, a structurally similar compound, eugenitol (4-hydroxyphenyl)ethane-1,2-diol 1-acetate), was isolated alongside this compound from the endophytic fungus Diaporthe eucalyptorum KY-9, found in association with the Melia azedarach tree. [] Interestingly, eugenitol exhibited antifungal activity against the plant pathogen Alternaria solani. [] This suggests that modifications to the this compound structure, such as acetylation, could impact its biological activity and potentially open avenues for developing antifungal agents.

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